molecular formula C17H21NO2 B2931880 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 859865-51-3

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2931880
CAS No.: 859865-51-3
M. Wt: 271.36
InChI Key: SRSQPUKOLPPFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced pharmaceutical and biological research. The core chromen-2-one (coumarin) structure is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities . The specific substitution at the 4-position with a piperidin-1-ylmethyl group is a key structural feature seen in various bioactive molecules, potentially influencing the compound's interaction with enzymatic targets . This compound is of significant interest in drug discovery, particularly for the development of novel enzyme inhibitors. Research on analogous coumarin derivatives has demonstrated potent and selective inhibitory activity against enzymes like human Carbonic Anhydrase (hCA), specifically the tumor-associated isoform hCA IX, and Lipoxygenase (LOX) . Both hCA IX and LOX are validated antitumor targets, making such compounds promising candidates for investigating novel pathways in tumorigenesis . Furthermore, coumarin derivatives are extensively investigated for other therapeutic applications, including antimicrobial , antioxidant , and antidiabetic agents . The structural motif of this compound suggests potential for similar multidisciplinary research applications. Warning: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-ethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSQPUKOLPPFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the condensation of 6-ethyl-2H-chromen-2-one with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares substituents, synthetic routes, and key properties of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one with related coumarin derivatives:

Compound Name Substituents (Positions) Key Synthetic Method(s) Notable Properties/Activities Reference(s)
This compound Ethyl (6), Piperidin-1-ylmethyl (4) Likely Mannich reaction or nucleophilic substitution Potential CNS or enzyme-targeted activity (inferred from piperidine moiety)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Hydroxy (7), 4-Methylpiperazinylmethyl (8) DFT-optimized synthesis (B3LYP/6-311G(d,p)) Studied for chemical activity via molecular docking
6-Chloro-3-(2-methylindole-3-carbonyl)-2H-chromen-2-one Chloro (6), 2-Methylindole-carbonyl (3) One-pot synthesis Antifungal activity against Candida albicans
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Imidazo[2,1-b]thiazol-6-yl (3) Multi-step organic synthesis Antiviral activity against Parvovirus B19
2-Amino-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Amino (2), Ethyl (6), Hydroxy (7), Piperidinylmethyl (8) Not specified Potential antitumor or enzyme inhibition
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one Hydroxy (6), Methoxy (7), Methyl (4) Natural or semi-synthetic extraction Antioxidant or anti-inflammatory properties
Key Observations:
  • Positional Influence : Substitutions at positions 3, 4, 6, 7, and 8 significantly alter bioactivity. For example, antifungal activity is observed with a 3-indole-carbonyl group , while antiviral activity correlates with 3-imidazo[2,1-b]thiazole substitution .
  • Lipophilicity : Ethyl (target compound) or methyl () groups enhance lipophilicity compared to polar substituents like hydroxy or methoxy.

Physicochemical and Crystallographic Insights

  • Crystal Packing: Derivatives like 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate () exhibit twisted planar moieties, influencing solubility and solid-state interactions .
  • Planarity and Solubility : Ethyl and piperidinylmethyl groups may reduce crystallinity compared to polar derivatives (e.g., 6-hydroxy-7-methoxy-4-methylcoumarin in ) .

Biological Activity

Overview

6-Ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound belonging to the class of chromenones, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes, inhibiting their activity and modulating cellular signaling pathways, which can lead to therapeutic outcomes in different disease models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. For instance, Mannich bases derived from hydroxycoumarins demonstrated significant antiproliferative activity against human cervical cancer cell lines (HeLa) using the MTT assay. The results indicated that certain derivatives exhibited over 60% inhibition of cell proliferation without notable cytotoxicity .

Table 1: Antiproliferative Activity of Chromenone Derivatives

CompoundConcentration (mM)% InhibitionIC50 (mM)
This compound0.0164%0.005
6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one0.0167.5%0.004
Control (untreated)-0%-

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Coumarin derivatives have been reported to exhibit broad-spectrum antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The structure–activity relationship (SAR) studies suggest that modifications in the piperidine moiety can significantly influence the antimicrobial efficacy .

Case Studies

  • Anticancer Efficacy : A study evaluating various chromenone derivatives found that specific structural modifications increased their potency against cancer cells. The study highlighted that compounds with o-dihydroxy configurations showed enhanced biological activity compared to those with m-dihydroxy substitutions .
  • Enzyme Inhibition : Research on similar chromenone compounds indicated their potential as multi-target-directed ligands (MTDLs), particularly in neurodegenerative diseases like Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.